molecular formula C10H12O3 B2781619 2-Hydroxyethyl 4-methylbenzoate CAS No. 28129-15-9

2-Hydroxyethyl 4-methylbenzoate

Cat. No.: B2781619
CAS No.: 28129-15-9
M. Wt: 180.203
InChI Key: BOMBRBNKVUKCJW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl 4-methylbenzoate can be synthesized through the esterification of 4-methylbenzoic acid with 2-hydroxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxyethyl 4-methylbenzoate has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 4-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxyethyl 4-methylbenzoate is unique due to the presence of both a hydroxyethyl group and a methyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-hydroxyethyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-8-2-4-9(5-3-8)10(12)13-7-6-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOMBRBNKVUKCJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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